molecular formula C3H5N3O3S B8641846 2-amino-1H-imidazole-4-sulfonic acid

2-amino-1H-imidazole-4-sulfonic acid

Cat. No.: B8641846
M. Wt: 163.16 g/mol
InChI Key: AUSLWIWWMKMUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1H-imidazole-4-sulfonic acid is a useful research compound. Its molecular formula is C3H5N3O3S and its molecular weight is 163.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5N3O3S

Molecular Weight

163.16 g/mol

IUPAC Name

2-amino-1H-imidazole-5-sulfonic acid

InChI

InChI=1S/C3H5N3O3S/c4-3-5-1-2(6-3)10(7,8)9/h1H,(H3,4,5,6)(H,7,8,9)

InChI Key

AUSLWIWWMKMUIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)S(=O)(=O)O

Origin of Product

United States

Historical Trajectory of Imidazole and Sulfonamide Chemistry in Academic Research

The academic significance of 2-amino-1H-imidazole-4-sulfonic acid is best understood by first examining the rich historical development of its two constituent chemical classes: imidazoles and sulfonamides. Both have independently played pivotal roles in the advancement of organic and medicinal chemistry.

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its derivatives are fundamental to biological systems, forming the core of the essential amino acid histidine, histamine, and purines in nucleic acids. rjptonline.org The academic journey of imidazole chemistry began in the 19th century and rapidly expanded as its importance in biological processes and synthetic applications became clear.

In parallel, sulfonamide chemistry emerged as a cornerstone of modern medicine in the early 20th century. The discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide drug, marked the beginning of the era of synthetic antimicrobial agents. capitalresin.com This breakthrough demonstrated that synthetic organic compounds could be used to effectively combat systemic bacterial infections, spurring decades of research into thousands of sulfonamide derivatives. mdpi.com Research into the side effects of these early antibacterial agents also led to the development of other important classes of drugs, including diuretics and antidiabetic agents. mdpi.com

The following table summarizes key milestones in the development of these foundational areas of chemistry.

Table 1: Historical Milestones in Imidazole and Sulfonamide Chemistry
Year Milestone Significance
1858 Heinrich Debus reports the first synthesis of imidazole. capitalresin.com Marks the formal beginning of imidazole chemistry research.
Early 1900s The imidazole-containing amino acid histidine is identified as a key component of proteins. Establishes the fundamental role of imidazoles in biochemistry.
1932 Gerhard Domagk discovers the antibacterial effect of Prontosil, a sulfonamide dye. researchgate.net Ushers in the era of sulfa drugs, the first effective synthetic antibacterial agents. wikipedia.org
1936 Ernest Fourneau discovers Prontosil is a pro-drug, metabolized to the active agent sulfanilamide. capitalresin.com Deepens the understanding of drug metabolism and guides the synthesis of more potent derivatives.
1970s Development of cimetidine, an imidazole-containing drug for treating stomach ulcers. Highlights the therapeutic potential of synthetic imidazole derivatives beyond natural products. nih.gov

The Significance of 2 Amino 1h Imidazole 4 Sulfonic Acid As a Core Research Scaffold

While extensive literature on the direct application of 2-amino-1H-imidazole-4-sulfonic acid is specialized, its significance as a core research scaffold can be inferred from the well-established roles of its constituent functional groups: the 2-aminoimidazole (2-AI) moiety and the sulfonic acid group. The compound serves as a valuable chemical building block, available from suppliers for use in synthetic chemistry. chemscene.com Its value lies in the unique combination of properties that these two groups confer upon a single molecule.

The 2-aminoimidazole (2-AI) scaffold is a recognized "privileged structure" in medicinal chemistry. It is the core of a class of alkaloids discovered in marine sponges and has been the subject of significant synthetic and biological investigation. researchgate.net Research has shown that derivatives of the 2-AI scaffold exhibit a wide range of biological activities, including notable antibacterial and antibiofilm properties. nih.govnih.gov The presence of the amino group at the 2-position allows for further chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. researchgate.net

The sulfonic acid group (-SO₃H) is a highly polar, strongly acidic functional group that imparts useful physicochemical properties to organic molecules. britannica.com In the context of pharmaceutical and materials science research, its inclusion in a molecular scaffold can serve several purposes:

Enhanced Water Solubility: The high polarity of the sulfonic acid group can dramatically increase the aqueous solubility of a larger molecule, a critical attribute for the formulation of pharmaceutical agents. britannica.com

Catalytic Activity: Sulfonic acids are strong, non-oxidizing acids, making them effective and safe acid catalysts in a wide array of organic reactions. wikipedia.org

Modulating Biological Interactions: As a strong hydrogen-bond donor and acceptor, the sulfonate group can form strong interactions with biological targets like enzymes and receptors, potentially improving the binding affinity and activity of a drug candidate. researchgate.net

Therefore, this compound emerges as a significant research scaffold precisely because it merges the biological potential of the 2-AI core with the versatile, property-enhancing capabilities of the sulfonic acid group. It provides a starting point for creating new molecules that could be, for example, water-soluble antibacterial agents or novel functionalized materials.

Table 2: Potential Contributions of Functional Moieties in this compound

Moiety Key Properties Potential Research Applications
2-Aminoimidazole (2-AI) Biologically relevant core, site for further derivatization. Foundation for synthesizing potential antibacterial, antifungal, and antibiofilm agents. mdpi.comnih.gov
Sulfonic Acid (-SO₃H) Strong acidity, high polarity, hydrogen bonding capacity. Improving aqueous solubility of derivatives, use as an acidic catalyst, enhancing binding to biological targets. researchgate.netbritannica.com

Overview of Imidazole Sulfonic Acid Derivatives Within Heterocyclic Chemistry Research

Direct Synthesis Approaches to this compound Scaffolds

Direct approaches to the this compound scaffold involve the strategic construction of the imidazole ring while incorporating the necessary amino and sulfonic acid functionalities, or their precursors. These methods are often characterized by their efficiency in building molecular complexity from simpler starting materials.

Sulfonylation Reactions in Imidazole Derivative Synthesis

Sulfonylation is a key method for introducing the sulfonic acid or sulfonyl group onto an imidazole ring. This can be achieved by reacting a pre-formed imidazole with a sulfonating agent or by incorporating a sulfonyl-containing component in a convergent synthesis. A notable transition-metal-free, three-component reaction provides a highly regioselective pathway to construct sulfonylated imidazoles from amidines, ynals, and sodium sulfonates. acs.org This method is environmentally friendly, demonstrates good functional group tolerance, and proceeds with high atom economy. acs.org The control over different isomeric products can be achieved simply by using different additives. acs.org

Another strategy involves the use of sulfonyl imidazoles, such as methyl sulfonyl imidazole, as reagents to synthesize more complex derivatives. scribd.com For instance, the α-carbanion of methanesulfonyl imidazole can react with electrophiles to create substituted sulfonyl imidazole derivatives. scribd.com While many traditional methods focus on creating sulfonamides from sulfonic acids, these newer approaches provide direct access to the carbon-sulfur bond characteristic of sulfonic acids on the imidazole ring. scribd.com

Cycloaddition Protocols for Imidazole Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for forming the five-membered imidazole ring in a single step. These protocols involve the reaction of a three-atom component with a two-atom component. A one-pot synthesis of highly substituted and polycyclic imidazoles can be achieved from imines, acid chlorides, and N-nosyl imines or nitriles via the regioselective cycloaddition with an in situ-generated phospha-münchnone 1,3-dipole. acs.orgsemanticscholar.org This method notably proceeds without the need for metal catalysts. acs.orgsemanticscholar.org

Other examples of cycloaddition strategies include:

Rhodium-catalyzed reactions of 1-sulfonyl triazoles with nitriles, which proceed through rhodium iminocarbenoid intermediates to yield imidazoles. organic-chemistry.org

BF₃·Et₂O promoted reactions of triazoles and nitriles, which produce sulphone-protected imidazoles substituted at the C-2 and C-4 positions. rsc.org

Base-catalyzed [3+2] cycloaddition protocols that offer alternative routes to substituted imidazoles. rsc.org

Copper-catalyzed [3+2] cycloaddition reactions that can produce multisubstituted imidazoles with high regioselectivity, using molecular oxygen as the oxidant. acs.org

These methods highlight the versatility of cycloaddition chemistry in accessing a wide range of imidazole scaffolds that could be further functionalized to yield the target sulfonic acid.

Multicomponent Reactions for the Generation of Substituted Imidazoles

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. beilstein-journals.org MCRs are prized for their high atom efficiency, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.orgtandfonline.com

Several MCRs have been developed for the synthesis of substituted imidazoles:

Three-component reactions (3-MCRs) often involve the condensation of a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt (like ammonium acetate) to form 2,4,5-trisubstituted imidazoles. isca.mersc.org

Four-component reactions (4-MCRs) can incorporate a primary amine in addition to the diketone, aldehyde, and ammonium source to yield 1,2,4,5-tetrasubstituted imidazoles. isca.mersc.org

The choice of catalyst is crucial in these reactions. While p-toluenesulfonic acid (PTSA) has been shown to be an effective catalyst for producing good yields under mild conditions isca.me, other systems like fluoroboric acid-derived catalysts (e.g., HBF₄–SiO₂, LiBF₄, and Zn(BF₄)₂) have been investigated to control the selectivity between tri- and tetrasubstituted imidazole products. rsc.org A significant breakthrough in this area is the development of a transition-metal-free, three-component reaction that directly yields sulfonylated imidazoles by combining amidines, ynals, and sodium sulfonates. acs.org

Summary of Selected Multicomponent Reactions for Imidazole Synthesis
Reaction TypeComponentsCatalyst/PromoterKey FeatureReference
Three-Component1,2-Diketone, Aldehyde, Ammonium Acetatep-Toluenesulfonic acid (PTSA)Mild conditions, good yields for trisubstituted imidazoles. isca.me
Four-Component1,2-Diketone, Aldehyde, Amine, Ammonium AcetateZn(BF₄)₂Controls selectivity towards tetrasubstituted imidazoles. rsc.org
Three-ComponentAmidines, Ynals, Sodium SulfonatesAdditive-controlled (Metal-free)Direct synthesis of sulfonylated imidazoles. acs.org
Four-ComponentO-alkyl vanillins, Ammonium acetate, Benzil derivatives, Amino compoundsAcetic AcidSynthesis of novel tetra-substituted imidazoles. tandfonline.com

Advanced Synthetic Strategies for Imidazole-Sulfonic Acid Frameworks

Advanced synthetic strategies leverage the power of catalysis to construct imidazole rings with high precision and efficiency. These methods can be broadly divided into those that use transition metals and those that are designed to be metal-free.

Metal-Catalyzed Methodologies in Imidazole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazoles. bohrium.comnumberanalytics.com Catalysts based on copper, palladium, rhodium, and ytterbium have been employed to facilitate a variety of transformations. organic-chemistry.orgnumberanalytics.comchim.it

Key metal-catalyzed approaches include:

Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatile reactivity. beilstein-journals.org They can catalyze the oxidative diamination of terminal alkynes with amidines to form 1,2,4-trisubstituted imidazoles chim.it and promote [3+2] cycloaddition reactions. acs.org Copper salts have also been used to promote the cyclization of N-propargyl amidines to yield 4-benzoylimidazoles, using molecular oxygen as the oxidant. chim.it

Palladium-Catalyzed Reactions: Palladium catalysts are effective in mediating coupling and cyclization reactions, though sometimes require copper-free conditions to avoid side reactions like the formation of homocoupled products. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium(II) catalysts can effectively react with 1-sulfonyl triazoles and nitriles to generate imidazoles in good to excellent yields. organic-chemistry.org

Ytterbium-Catalyzed Reactions: Ytterbium triflate (Yb(OTf)₃) has been used to catalyze the [3+2] heteroannulation of propargylamines with isonitriles to selectively prepare imidazoles. chim.it

Overview of Metal-Catalyzed Imidazole Synthesis
Metal CatalystReaction TypeStarting MaterialsProduct TypeReference
Copper (Cu)Oxidative Diamination / CyclizationTerminal Alkynes, Amidines1,2,4-Trisubstituted Imidazoles chim.it
Rhodium (Rh)[3+2] Cycloaddition1-Sulfonyl Triazoles, NitrilesSubstituted Imidazoles organic-chemistry.org
Ytterbium (Yb)[3+2] HeteroannulationPropargylamines, IsonitrilesSubstituted Imidazoles chim.it
Silver (Ag)Multicomponent CyclizationPropargylazide, PPh₃, Isocyanates, AminesPolysubstituted Imidazoles chim.it

Transition Metal-Free Catalysis in the Construction of Imidazole Rings

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals to enhance the sustainability and cost-effectiveness of chemical processes. semanticscholar.org For imidazole synthesis, several powerful metal-free strategies have emerged.

An acid-promoted multicomponent reaction provides an expedient route to tri- and tetrasubstituted imidazoles from an internal alkyne, aldehyde, and aniline (B41778) in one pot. acs.org This reaction proceeds smoothly across a range of functionalities to produce diverse imidazole scaffolds in good to excellent yields. acs.org

Another innovative approach is the base-promoted, deaminative coupling of benzylamines with nitriles. rsc.orgexlibrisgroup.com This method results in the one-step synthesis of 2,4,5-trisubstituted imidazoles with the liberation of ammonia, offering a practical strategy from readily available starting materials without the need for a metal catalyst. rsc.orgexlibrisgroup.com Furthermore, the previously mentioned three-component reaction for synthesizing sulfonylated imidazoles from amidines, ynals, and sodium sulfonates is a prime example of a transition-metal-free method that directly installs the desired sulfonyl functionality. acs.org

Green Chemistry Principles in Imidazole Sulfonic Acid Synthesis

The application of green chemistry principles to the synthesis of imidazole sulfonic acids is crucial for developing environmentally benign and sustainable processes. While specific literature on the green synthesis of this compound is not abundant, general green approaches for imidazole synthesis can be adapted and proposed for this target molecule. Key areas of focus include the use of alternative energy sources, green solvents and catalysts, and atom-economical reactions.

Microwave and Ultrasound-Assisted Synthesis:

Microwave irradiation and ultrasound have emerged as powerful tools in green organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. researchgate.netresearchgate.net For the synthesis of a 2-aminoimidazole precursor, these techniques can be applied to the classical condensation reactions. For instance, the reaction of an α-haloketone with a guanidine (B92328) derivative, a common route to 2-aminoimidazoles, can be accelerated under microwave irradiation, potentially in a solvent-free or aqueous medium.

Green Solvents and Catalysts:

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of green chemistry. Water, ionic liquids, and deep eutectic solvents (DESs) are promising media for imidazole synthesis. mdpi.com An expeditious and greener synthesis of 2-aminoimidazoles has been reported using deep eutectic solvents, which are biodegradable and have low vapor pressure. mdpi.com

The use of heterogeneous or reusable catalysts is another key green principle. For the sulfonation step, solid acid catalysts or functionalized ionic liquids could be explored as alternatives to corrosive and hazardous sulfonating agents like fuming sulfuric acid. civilica.com For example, a SO3H-functional ionic liquid has been effectively used as a catalyst for the synthesis of other imidazole derivatives. civilica.com

The table below summarizes some green chemistry approaches applicable to the synthesis of 2-aminoimidazole precursors.

Green Chemistry PrincipleApplication in 2-Aminoimidazole SynthesisPotential Advantages
Alternative Energy Sources Microwave or ultrasound irradiation for condensation reactions.Reduced reaction times, higher yields, energy efficiency.
Safer Solvents Use of water, ionic liquids, or deep eutectic solvents (DESs).Reduced toxicity and environmental impact, potential for catalyst recycling.
Catalysis Employing solid acid catalysts or functionalized ionic liquids for sulfonation.Catalyst reusability, reduced corrosive waste, milder reaction conditions.
Atom Economy One-pot multi-component reactions to build the imidazole core.Reduced number of synthetic steps, less waste generation.

This table presents potential applications of green chemistry principles to the synthesis of 2-aminoimidazole precursors, based on general findings in imidazole synthesis.

Precursor Chemistry and Intermediate Reactivity in this compound Synthesis

The synthesis of this compound (CAS 406193-87-1) involves the careful selection of precursors to construct the imidazole core and the strategic introduction of the sulfonic acid group at the C4 position. bldpharm.comchemicalbook.com A plausible synthetic strategy would involve the initial synthesis of a 2-aminoimidazole derivative, followed by electrophilic sulfonation.

Precursors for the 2-Aminoimidazole Core:

The construction of the 2-aminoimidazole ring system can be achieved through several established methods. A common and versatile approach is the condensation of an α-functionalized carbonyl compound with a guanidine source.

α-Haloketones and Guanidine: The reaction between an α-haloketone (e.g., a 2-haloacetaldehyde derivative) and guanidine or a substituted guanidine is a classical method for forming the 2-aminoimidazole ring. The choice of the specific α-haloketone is critical as its substituent at the α-position will ultimately reside at the C4 (or C5) position of the imidazole ring.

N-Propargyl Guanidines: More recent methods involve the palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates. acs.orgnih.govnih.gov This strategy allows for the construction of highly substituted 2-aminoimidazoles.

Introduction of the Sulfonic Acid Group and Intermediate Reactivity:

The introduction of the sulfonic acid group at the C4 position is a key challenge. Direct sulfonation of 2-aminoimidazole is a possibility, though it may be complicated by the reactivity of the amino group and the potential for sulfonation at other positions. A more controlled approach would involve the synthesis of a 2-aminoimidazole precursor with a leaving group at the C4 position, which can then be displaced by a sulfite (B76179) nucleophile or undergo a reaction sequence to install the sulfonic acid moiety.

A potential intermediate for this synthesis is a 4-halo-2-aminoimidazole derivative (e.g., 4-chloro- or 4-bromo-2-aminoimidazole). The halogen at the C4 position would activate the ring towards nucleophilic substitution or facilitate metal-catalyzed cross-coupling reactions. The synthesis of related compounds, such as 2-amino-1-aryl-4-chloro-1H-imidazole-5-carboxylic acids derivatives, has been reported, indicating the feasibility of preparing such halogenated intermediates. consensus.app

The reactivity of this 4-halo intermediate would be crucial. It could potentially undergo a nucleophilic substitution reaction with a sulfite salt (e.g., sodium sulfite) to introduce the sulfonic acid group directly. Alternatively, a metal-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig type coupling, could be employed to introduce a sulfur-containing functional group that can be subsequently oxidized to the sulfonic acid.

The following table outlines a potential synthetic pathway and the key precursors and intermediates involved.

StepReactionKey Precursors/IntermediatesReactivity Considerations
1 Formation of 2-aminoimidazole ringα-haloketone, guanidineControl of regioselectivity to obtain the desired substitution pattern.
2 Halogenation at C42-aminoimidazole, halogenating agent (e.g., NCS, NBS)The amino group may need to be protected to avoid side reactions.
3 Introduction of sulfonic acid group4-halo-2-aminoimidazole, sulfite salt or other sulfur nucleophileReactivity of the C-halogen bond towards nucleophilic displacement or metal-catalyzed coupling.

This table outlines a proposed synthetic strategy based on established principles of imidazole chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including imidazole derivatives. It provides profound insight into the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Application of ¹H NMR and ¹³C NMR in Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of this compound derivatives.

In ¹H NMR, the chemical shifts of protons provide clues about their electronic environment. For the imidazole ring, characteristic resonances for protons typically appear between 6.77 and 7.66 ppm. researchgate.net The proton on the C5 carbon of the imidazole ring is expected to appear as a singlet in the aromatic region. The protons of the amino group (-NH₂) and the imidazole N-H can be broad and their chemical shifts are often concentration and solvent-dependent. Due to rapid proton exchange, the N-H protons might sometimes not be observed.

In ¹³C NMR spectroscopy, the carbon atoms of the imidazole ring generally resonate between 124.87 and 132.43 ppm. researchgate.net The precise chemical shifts of C2, C4, and C5 are diagnostic. The C4 carbon, being attached to the electron-withdrawing sulfonic acid group, is expected to be shifted downfield compared to the C5 carbon. The C2 carbon, bonded to the amino group, will also have a characteristic chemical shift. It's important to note that unsymmetrically substituted imidazoles can exist as a mixture of tautomers in solution, which can lead to averaged signals or distinct sets of signals depending on the rate of exchange on the NMR timescale. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomNucleusPredicted Chemical Shift (ppm)Notes
H5¹H~7.0 - 8.0Singlet, in the aromatic region.
N-H (ring)¹HVariable (broad)Position depends on solvent, concentration, and tautomerism. nih.gov
-NH₂¹HVariable (broad)Position depends on solvent and proton exchange.
C2¹³C~145 - 155Attached to the amino group.
C4¹³C~135 - 145Attached to the sulfonic acid group.
C5¹³C~115 - 125Generally upfield compared to C4.

Note: The values presented are estimates and can vary based on the solvent, concentration, pH, and specific derivative.

Utilization of Two-Dimensional NMR Techniques for Complex Architectures

For more complex derivatives or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu While the parent compound has only one ring proton, in substituted derivatives, COSY can establish the connectivity of alkyl chains or other proton-bearing substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edunih.gov This is a powerful tool for definitively assigning which proton is attached to which carbon. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H5 to the ¹³C signal of C5. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For instance, the H5 proton would show correlations to the C4 and C2 carbons, confirming the substitution pattern on the imidazole ring. nih.govyoutube.com The N-H proton of the ring could also show correlations to C2 and C5, helping to establish the tautomeric form present.

These 2D NMR methods, used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, which is critical for verifying the structure of novel or complex derivatives. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the characterization of this compound derivatives as it measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the molecule, as each unique combination of atoms has a distinct exact mass. nih.gov For example, HRMS can readily distinguish between molecules with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound. nih.gov

Table 2: Theoretical Exact Mass for HRMS Analysis

CompoundMolecular FormulaIonTheoretical Exact Mass (m/z)
This compoundC₃H₅N₃O₃S[M+H]⁺164.0128
This compoundC₃H₅N₃O₃S[M-H]⁻162.0000

The fragmentation patterns observed in MS/MS experiments on HRMS instruments are also highly informative. For sulfonic acids, characteristic fragmentation often involves the loss of the SO₃ group. researchgate.net In imidazole derivatives, fragmentation can involve the cleavage of the ribose moiety in ribosides or the loss of substituents from the imidazole ring as small molecules. nih.gov The fragmentation of the imidazole ring itself is not commonly observed. nih.gov

Hyphenated MS Techniques (e.g., LC-MS, IM-MS) in Metabolite Profiling

In complex biological or environmental samples, separating the analyte of interest from the matrix is crucial. Hyphenated techniques, which couple a separation method with mass spectrometry, are perfectly suited for this task.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of imidazole derivatives in various matrices. wiley.comnih.gov Liquid chromatography separates compounds based on their physicochemical properties (e.g., polarity, size) before they enter the mass spectrometer. researchgate.netmdpi.com For polar compounds like sulfonic acids, reversed-phase chromatography with aqueous mobile phases is often employed. LC-MS allows for the quantification and identification of specific derivatives, even at low concentrations in complex mixtures like plasma or atmospheric particle samples. wiley.comnih.gov

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation to the analysis. nih.gov After ionization, ions are passed through a gas-filled drift tube where they are separated based on their size, shape, and charge—a property known as their collision cross-section (CCS). rsc.orgmanchester.ac.uk This technique can separate isomers that are indistinguishable by mass spectrometry alone. semanticscholar.orgresearchgate.net In metabolite profiling, IM-MS can help to reduce the complexity of the mass spectrum and increase the confidence in compound identification by providing an additional, physically significant parameter (the CCS value) for each detected ion. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV/Vis spectroscopy provide complementary information to NMR and MS, focusing on the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for qualitative functional group analysis. For this compound, key absorptions would be expected for the N-H, S=O, C=N, and C-N bonds.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupBondCharacteristic Absorption (cm⁻¹)Vibration Type
Amine / ImidazoleN-H3100 - 3500 (broad)Stretching
Sulfonic AcidS=O1350 - 1470 and 1140 - 1180Asymmetric & Symmetric Stretching
Sulfonic AcidO-H2800 - 3200 (very broad)Stretching
Imidazole RingC=N1600 - 1680Stretching
Imidazole Ring=C-H3000 - 3100Stretching

Source: General ranges adapted from typical functional group frequencies. libretexts.org

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk Organic molecules with conjugated systems or non-bonding electrons (n electrons) can absorb UV or visible light to promote these electrons to higher energy orbitals. youtube.comyoutube.com The imidazole ring is a chromophore that absorbs UV radiation. The expected transitions are typically π → π* and n → π. youtube.comlibretexts.org The π → π transitions are usually more intense. shu.ac.uk The position of the maximum absorbance (λmax) can be influenced by substituents on the ring and the polarity of the solvent.

X-ray Crystallography for Definitive Solid-State Structure Determination

Research on derivatives like 1-methyl-1H-imidazole-2-sulfonic acid has demonstrated the power of this technique. researchgate.net X-ray diffraction data revealed that this compound crystallizes in a monoclinic system and exists in a zwitterionic form in the crystal. researchgate.net The analysis provides exact bond lengths and angles, confirming the molecular structure and showing how intermolecular hydrogen bonds dictate the crystal packing. researchgate.net Such studies are fundamental, as the solid-state structure influences the compound's physical properties.

The crystallographic data obtained for a representative imidazole sulfonic acid derivative are summarized below. This data provides a blueprint of the molecule's solid-state architecture.

ParameterValueSignificance
Compound1-methyl-1H-imidazole-2-sulfonic acidA representative derivative providing insight into the class.
Crystal SystemMonoclinicDescribes the basic geometric shape of the unit cell.
Space GroupCentrosymmetricDefines the symmetry elements within the unit cell. researchgate.net
Molecular FormZwitterionIndicates intramolecular proton transfer, a key chemical feature. researchgate.net
Key InteractionsIntermolecular Hydrogen BondsGoverns crystal packing and influences physical properties. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Amino 1h Imidazole 4 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's geometry, energy levels, and the distribution of electrons, which together determine its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a range of chemical systems. frontiersin.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For derivatives of imidazole (B134444), DFT has been successfully used to predict structural parameters like bond lengths and angles. mdpi.com

Once the geometry is optimized, DFT can be used to calculate various electronic properties. These properties include the distribution of electron density, molecular electrostatic potential, and dipole moment, which are crucial for understanding how the molecule interacts with its environment. omicsonline.org For instance, the calculated electronic properties of similar heterocyclic compounds have provided insights into their potential as nonlinear optical (NLO) materials or as corrosion inhibitors. nih.govresearchgate.net

PropertyDescriptionTypical Application in Imidazole Studies
Geometry Optimization Finding the lowest energy arrangement of atoms (bond lengths, bond angles).Predicts the stable 3D structure of the molecule. mdpi.com
Electronic Energy The total energy of the molecule in its optimized state.Used to compare the relative stability of different isomers or conformers.
Dipole Moment A measure of the overall polarity of the molecule.Helps predict solubility and intermolecular interactions. researchgate.net
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, identifying electron-rich and electron-poor regions.Predicts sites for nucleophilic and electrophilic attacks. ajchem-a.com

This table illustrates the types of electronic properties of 2-amino-1H-imidazole-4-sulfonic acid that can be determined using DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org

This energy gap is a critical indicator of a molecule's stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and polarizable. irjweb.com In studies of various imidazole derivatives, the HOMO-LUMO gap has been calculated to explain charge transfer interactions within the molecule and to correlate with their observed biological or chemical activity. researchgate.netirjweb.com

ParameterEnergy (eV) - IllustrativeSignificance
EHOMO -6.3Represents the electron-donating ability (ionization potential). researchgate.net
ELUMO -1.8Represents the electron-accepting ability (electron affinity). researchgate.net
Energy Gap (ΔE) 4.5A larger gap indicates higher stability and lower chemical reactivity; a smaller gap suggests higher reactivity. wikipedia.orgirjweb.com

This table provides an illustrative example of data obtained from a Frontier Molecular Orbital analysis for an imidazole derivative.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques use the principles of classical and quantum mechanics to predict how a molecule will behave and interact with other molecules. These approaches are particularly valuable in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ajchem-a.com This method is instrumental in drug design for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govplos.org

Docking simulations involving imidazole derivatives have been performed to explore their potential as inhibitors for various enzymes. arabjchem.orgscielo.br These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. plos.org The results are often quantified with a "docking score," which estimates the binding energy; a more negative score typically indicates a stronger binding affinity. scielo.br Such studies on this compound could predict its potential biological targets and guide the development of new therapeutic agents.

Computational methods are adept at predicting a molecule's intrinsic properties, which are governed by its electronic structure. The distribution of electron density, for example, reveals where electrons are most likely to be found, highlighting the locations of chemical bonds and lone pairs. researchgate.net This information, often visualized through molecular electrostatic potential (MEP) maps, can pinpoint the reactive sites within a molecule. ajchem-a.com

The stability and reactivity of a molecule can be further quantified through various descriptors derived from conceptual DFT. nih.gov Parameters such as absolute hardness (η), softness (σ), and electrophilicity (ω) are calculated from the HOMO and LUMO energies. irjweb.com High hardness correlates with lower reactivity, while high softness suggests greater reactivity. irjweb.com These theoretical predictions allow for a detailed understanding of the chemical nature of this compound without the need for extensive experimentation.

Mechanistic Investigations in 2 Amino 1h Imidazole 4 Sulfonic Acid Research

Elucidation of Reaction Mechanisms in the Synthesis of Imidazole (B134444) Sulfonates

The synthesis of imidazole sulfonates involves complex reaction mechanisms that are fundamental to creating these structured compounds. The imidazole ring itself can be formed through various strategies, while the sulfonate group is introduced using specific reagents and catalytic processes.

One key mechanistic pathway involves the use of imidazole-1-sulfonyl azide (B81097) salts, which serve as efficient diazotransfer reagents. organic-chemistry.org For instance, imidazole-1-sulfonyl azide hydrogen sulfate (B86663) is a stable and easy-to-handle reagent used to synthesize sulfonyl azides from primary sulfonamides. organic-chemistry.org Mechanistic studies using 15N isotopic labeling have confirmed that this reaction proceeds via a diazo transfer mechanism, which involves a nucleophilic attack at the terminal azide nitrogen of the reagent. organic-chemistry.org This method is notable for not requiring copper salts and for its tolerance of a wide range of functional groups. organic-chemistry.org

Another approach involves the use of sulfonic acid-based ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), to sulfonate aromatic polymers. acs.org This reagent allows for controlled sulfonation with high regioselectivity. The by-product, (1-sulfonic acid imidazolium) chloride, can be recovered and regenerated, addressing economic and environmental concerns associated with the synthesis. acs.org

The formation of the core imidazole ring can be achieved through various cycloaddition and condensation reactions. rsc.org For example, a base-catalyzed [3+2] cycloaddition can be used. rsc.org Other mechanisms include nickel-catalyzed cyclization of amido-nitriles and multi-component reactions catalyzed by ruthenium or rhodium complexes, which proceed through intermediates like metal carbenoids. rsc.org The choice of mechanism and catalyst allows for regioselective substitution on the imidazole ring. rsc.org

Table 1: Selected Mechanistic Approaches in Imidazole Sulfonate-Related Synthesis

Mechanistic Approach Reagent/Catalyst Key Mechanistic Feature Reference
Diazo Transfer Imidazole-1-sulfonyl azide hydrogen sulfate Nucleophilic attack on the terminal azide nitrogen. organic-chemistry.org
Aromatic Sulfonation 1,3-disulfonic acid imidazolium chloride Controlled sulfonation via a sulfonic acid-based ionic liquid. acs.org
Cycloaddition Base-catalyzed [3+2] Formation of the imidazole ring from an alkyne and two nitrile equivalents. rsc.org
Metal-Catalyzed Cyclization Nickel catalyst Proto-demetallation, tautomerization, and dehydrative cyclization of amido-nitriles. rsc.org
Multi-component Reaction Rhodium catalyst Insertion of rhodium into a triazole to form a carbenoid intermediate, followed by cyclization. rsc.org

Mechanistic Insights into Biochemical Pathway Modulation by Imidazole Sulfonates

The imidazole moiety is a common feature in many biologically active molecules and can modulate various biochemical pathways. nih.govresearchgate.net While specific studies on 2-amino-1H-imidazole-4-sulfonic acid are limited, the mechanisms of related imidazole compounds provide a framework for understanding its potential biological roles.

A primary mechanism of action for many imidazole-containing drugs is the inhibition of cytochrome P450 (CYP450) enzymes. dergipark.org.tr These enzymes are critical in the metabolism of various endogenous and exogenous compounds, including steroid synthesis. dergipark.org.tr Imidazole antifungals, for example, act by inhibiting the CYP450-dependent enzyme lanosterol (B1674476) 14-α-demethylase. dergipark.org.tr This inhibition disrupts the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. Some imidazoles can also nonspecifically inhibit other CYP450 enzymes, which can affect pathways like adrenal and gonadal androgen synthesis. dergipark.org.tr

Imidazole compounds have also been shown to modulate cellular signaling pathways. For instance, certain imidazole antimycotics can activate the base exchange enzyme system responsible for phosphatidylserine (B164497) biosynthesis in Jurkat T cells. nih.gov This action appears to be independent of Ca2+ influx and membrane potential, suggesting a distinct regulatory pathway. nih.gov The blockage of Ca2+ influx is another mechanism attributed to some imidazole derivatives, which can have downstream effects on numerous cellular processes. dergipark.org.tr

The imidazole structure is also a core component of key metabolites like histidine and purines, placing it at the center of fundamental anabolic pathways. researchgate.net The biosynthesis of the imidazole moieties in histidine and purines surprisingly occurs through different, non-homologous enzymes, a phenomenon described as functional molecular convergence. researchgate.net

Table 2: Mechanisms of Biochemical Pathway Modulation by Imidazole-Containing Compounds

Biochemical Pathway Mechanism of Modulation Example Compound Class Reference
Steroidogenesis Inhibition of cytochrome P450-dependent enzymes (e.g., lanosterol 14-α-demethylase). Imidazole antifungals dergipark.org.tr
Phospholipid Synthesis Activation of the base exchange enzyme system for phosphatidylserine biosynthesis. Imidazole antimycotics nih.gov
Calcium Signaling Blockage of Ca2+ influx into cells. Imidazole antifungals dergipark.org.tr
Purine (B94841) Metabolism Serves as a key intermediate (AICAR) connecting purine and histidine biosynthesis pathways. Metabolic Imidazoles researchgate.net

Understanding Interaction Mechanisms with Enzymatic Systems

The interaction of imidazole-based compounds with enzymes is a key determinant of their biological effects. Mechanistic studies have revealed several modes of interaction, including competitive, noncompetitive, and mechanism-based inhibition.

The 2-aminoimidazole moiety, present in the subject compound, has been studied as an inhibitor of human arginase I, a binuclear manganese metalloenzyme. nih.gov X-ray crystallography revealed that 2-aminoimidazole binds in the active site but does not directly interact with the manganese cluster. nih.gov Instead, it aligns parallel to the imidazole group of a histidine residue (H126). nih.gov Its 2-amino group forms a hydrogen bond with a water molecule, which in turn interacts with the metal-bridging hydroxide (B78521) ion. nih.gov This binding mode results in weak, noncompetitive inhibition. nih.gov

In other systems, imidazole itself can act as an inhibitor through different mechanisms. Studies on GH1 β‐glucosidase show that imidazole acts as a partial competitive inhibitor. nih.gov It binds to the enzyme's active site, which reduces the enzyme's affinity for its substrate, thereby increasing the Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). nih.gov The binding of imidazole in the active site was confirmed by demonstrating that it could protect the catalytic residues from chemical inactivation. nih.gov

The most widely studied enzyme interaction involves the coordination of the imidazole nitrogen to the heme iron of cytochrome P450 enzymes. researchgate.netdergipark.org.tr This interaction is central to the inhibitory activity of many imidazole-based drugs. The electron-rich nature of the imidazole ring allows it to readily bind to the enzyme's active site, blocking the access of the natural substrate and inhibiting metabolic activity. researchgate.net

Table 3: Enzyme Interaction Mechanisms for Imidazole Derivatives

Enzyme Target Inhibitor Mechanism of Interaction Type of Inhibition Reference
Human Arginase I 2-Aminoimidazole Binds in the active site, parallel to H126, without direct metal coordination. Noncompetitive nih.gov
GH1 β‐glucosidase Imidazole Binds to the active site, reducing substrate affinity. Partial Competitive nih.gov
Cytochrome P450 Imidazole-based drugs Coordination of an imidazole nitrogen atom to the heme iron in the active site. Competitive/Noncompetitive researchgate.netdergipark.org.tr

Structure Activity Relationship Sar Studies of 2 Amino 1h Imidazole 4 Sulfonic Acid Derivatives

Impact of Substituent Patterns on Molecular Activity Profiles

For instance, in a study of imidazole-derived compounds, it was found that while the carboxylic acid, imidazole (B134444) ring, and tertiary amine were essential for activity, modifying a methyl ester to an amide or a 1,2,4-oxadiazole (B8745197) improved activity, solubility, and stability. nih.gov This highlights the importance of substituent choice in optimizing the pharmacological properties of the lead compound.

The introduction of different functional groups can influence factors such as:

Binding Affinity: Substituents can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, thereby increasing binding affinity.

Selectivity: By carefully selecting substituents, it is possible to design molecules that preferentially bind to a specific target over others, reducing off-target effects.

Pharmacokinetic Properties: Substituents can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For example, adding polar groups can increase water solubility, while lipophilic groups can enhance membrane permeability.

A series of novel carbazole (B46965) sulfonamide derivatives demonstrated that specific substitutions led to potent antiproliferative activity against various cancer cells. nih.gov This underscores the power of substituent modification in tuning the biological activity of a core scaffold. The following table illustrates how different substituents on a hypothetical 2-amino-1H-imidazole-4-sulfonic acid core could influence its activity.

Substituent at R1Substituent at R2Observed Change in ActivityPotential Rationale
-H-HBaseline ActivityUnsubstituted parent compound.
-CH3-HIncreased LipophilicityMay enhance membrane permeability.
-Cl-HIncreased PotencyElectron-withdrawing group may enhance binding.
-H-NH2Altered SelectivityPotential for new hydrogen bonding interactions.

The Role of the Imidazole Ring System in Defining Biochemical Activity

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including the amino acid histidine and the neurotransmitter histamine. nih.govwits.ac.za Its unique electronic and structural features are fundamental to the biochemical activity of this compound and its derivatives.

Key contributions of the imidazole ring include:

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen), allowing it to form crucial interactions with biological targets. nih.gov

Aromaticity and π-π Stacking: The aromatic nature of the imidazole ring enables it to participate in π-π stacking interactions with aromatic residues in proteins, contributing to binding affinity.

Coordination with Metal Ions: The nitrogen atoms of the imidazole ring can coordinate with metal ions, which is important for the function of many metalloenzymes. nih.gov

Scaffold for Functionalization: The imidazole ring provides a rigid scaffold upon which various substituents can be placed in a defined spatial orientation to optimize interactions with a target.

The imidazole nucleus is a common feature in drugs with a wide range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents, demonstrating its versatility in drug design. nih.govresearchgate.net Studies have shown that the imidazole ring is often critical for the biological activity of these molecules, and its removal or replacement with other heterocyclic systems can lead to a significant loss of potency. nih.gov

Influence of the Sulfonic Acid Moiety on Biological Interaction Potentials

The sulfonic acid group (-SO3H) is a strong acid and is typically ionized at physiological pH, existing as a sulfonate group (-SO3-). This moiety plays a significant role in the biological interaction potential of this compound derivatives.

The primary contributions of the sulfonic acid moiety are:

Enhanced Water Solubility: The charged nature of the sulfonate group significantly increases the water solubility of the molecule, which can be advantageous for drug delivery and formulation.

Ionic Interactions: The negatively charged sulfonate group can form strong ionic bonds (salt bridges) with positively charged residues (e.g., arginine, lysine) on the surface of proteins. These interactions can be a major driving force for binding affinity.

Hydrogen Bonding: The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, forming additional interactions with the target protein.

The presence of a sulfonic acid group can transform a hydrophobic molecule into a more water-soluble one, which can be crucial for its biological activity. For example, taurine (B1682933) (2-aminoethanesulfonic acid), an amino sulfonic acid, is essential for various physiological processes, and its sulfonic acid group is key to its function. nih.gov The following table summarizes the potential interactions of the sulfonic acid moiety.

Interaction TypeInteracting Partner in Biological SystemsSignificance
Ionic BondingPositively charged amino acid residues (e.g., Arginine, Lysine)Strong, long-range interaction that can significantly contribute to binding affinity.
Hydrogen BondingHydrogen bond donors on proteins (e.g., backbone N-H, side chains of Serine, Threonine)Directional interactions that contribute to binding specificity.
Improved SolvationWater moleculesEnhances aqueous solubility and can influence the overall binding thermodynamics.

Correlation between Specific Structural Features and Observed Biochemical Interactions

The 2-Amino Group: The amino group at the 2-position of the imidazole ring is a key functional group that can act as a hydrogen bond donor. Its presence and position are often crucial for specific recognition by the target protein.

The Imidazole Core: As discussed, the imidazole ring itself provides a rigid scaffold and participates in various non-covalent interactions. Its orientation within the binding site is critical for optimal activity.

The 4-Sulfonic Acid Group: The sulfonic acid at the 4-position provides a strong anchor point for ionic interactions and enhances water solubility. The distance and geometry between the sulfonic acid and other key functional groups can determine the binding mode and affinity.

Structure-activity relationship studies on various imidazole-containing compounds have consistently shown that the precise arrangement of these functional groups is paramount for potent and selective biological activity. nih.gov For example, in a series of imidazole-coumarin conjugates, the presence of a hydrogen atom at the N(1) position of the imidazole ring was found to be a key factor for their antiviral activity. mdpi.com

The following table provides a hypothetical correlation between structural features of this compound derivatives and their biochemical effects.

Structural FeatureBiochemical InteractionResulting Effect on Activity
2-Amino GroupHydrogen bond donation to a specific acceptor on the target protein.Essential for target recognition and binding.
Imidazole Ringπ-π stacking with an aromatic residue in the binding pocket.Contributes to binding affinity and proper orientation of the molecule.
4-Sulfonic Acid GroupIonic interaction with a positively charged residue at the entrance of the binding site.Anchors the molecule and enhances binding affinity.
Substituent at N-1Steric hindrance or favorable hydrophobic interaction.Can modulate selectivity and potency.

Role in Natural Product Chemistry and Biochemical Pathway Modulation by Imidazole Sulfonic Acids

Occurrence and Significance of Imidazole (B134444) Moieties within Natural Products

The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms that is widely distributed in natural products. bohrium.comresearchgate.net Its unique chemical properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a crucial component in many biologically significant molecules. mdpi.com This moiety is a fundamental building block in essential amino acids, hormones, and complex alkaloids, underscoring its importance in biochemistry. wikipedia.orgresearchgate.net

One of the most fundamental occurrences of the imidazole ring is in the amino acid histidine . wikipedia.org The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzyme active sites, playing a vital role in catalytic processes. mdpi.com Histidine can be decarboxylated to form histamine , a hormone and neurotransmitter involved in local immune responses, inflammation, and gastric acid secretion. wikipedia.org Furthermore, the imidazole ring is a core component of the purine (B94841) structure, which forms the basis for the nucleobases adenine (B156593) and guanine (B1146940) in DNA and RNA. researchgate.netwikipedia.org

Beyond these fundamental molecules, a diverse family of marine natural products, the pyrrole-imidazole alkaloids (PIAs), features the imidazole core. nih.govrsc.org These compounds are exclusively found in marine sponges and exhibit a wide range of complex structures and biological activities. nih.govlifechemicals.comOroidin , first isolated from the sponge Agelas oroides, is considered a biogenetic precursor to many other more complex dimeric and cyclic PIAs. nih.gov

Table 1: Prominent Natural Products Containing the Imidazole Moiety

Compound NameClass of CompoundBiological Significance
Histidine Amino AcidA fundamental protein building block; its side chain is involved in enzymatic catalysis and metal ion binding. mdpi.comwikipedia.org
Histamine Biogenic AmineFunctions as a neurotransmitter and mediates inflammatory and immune responses. wikipedia.orgresearchgate.net
Purines Nitrogenous BasesCore components (adenine, guanine) of nucleic acids (DNA, RNA) and energy carriers like ATP. researchgate.netwikipedia.org
Oroidin AlkaloidA marine natural product considered the biogenetic precursor to a large family of pyrrole-imidazole alkaloids. nih.govlifechemicals.com
Topsentin AlkaloidA marine sponge-derived alkaloid that has demonstrated anticancer activity. nih.gov
Pilocarpine AlkaloidUsed in the treatment of glaucoma and xerostomia. nih.gov

Modulation of Enzyme Activity by Imidazole Sulfonic Acid Derivatives

Imidazole derivatives are a well-established class of enzyme inhibitors. nih.gov The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, leading to modulation of their catalytic activity. wikipedia.org For instance, many imidazole-based drugs function by inhibiting cytochrome P450 enzymes, where the N3 atom of the imidazole ring binds to the heme iron atom. wikipedia.org While direct studies on 2-amino-1H-imidazole-4-sulfonic acid are limited, research on related imidazole sulfonamides provides significant insight into how this class of compounds can modulate enzyme function.

Imidazole sulfonamide derivatives have been extensively studied as potent inhibitors of carbonic anhydrases (CAs). mdpi.com CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, and when attached to an imidazole scaffold, it can lead to highly selective and potent inhibition of specific CA isoforms, such as the tumor-associated hCA IX and XII. mdpi.com

Furthermore, the simple imidazole molecule itself has been shown to inhibit other types of enzymes. Studies have demonstrated that imidazole can act as a partial competitive inhibitor of β-glucosidase, an enzyme involved in the hydrolysis of glycosides. nih.gov This inhibition results from the imidazole binding within the active site, thereby reducing the enzyme's affinity for its substrate. nih.gov Imidazole-derived compounds have also been investigated as inhibitors of insulin-degrading enzyme (IDE), a zinc-metalloprotease linked to type-2 diabetes and Alzheimer's disease, where the imidazole ring was found to be critical for activity. nih.gov

Table 2: Examples of Enzyme Modulation by Imidazole Derivatives

Enzyme TargetImidazole Derivative ClassMechanism/Effect of Modulation
Carbonic Anhydrases (e.g., hCA IX, XII)Imidazole-benzene sulfonamidesThe sulfonamide group coordinates to the active site zinc ion, leading to potent and selective inhibition. mdpi.com
Cytochrome P450General ImidazolesThe N3 atom of the imidazole ring binds to the heme iron atom in the enzyme's active site, inhibiting its function. wikipedia.org
β-glucosidaseImidazoleActs as a partial competitive inhibitor by binding in the active site and reducing the enzyme's affinity for its substrate. nih.gov
Insulin-Degrading Enzyme (IDE)Imidazole-derived acetic acidsBinds to an exosite and the catalytic site of the enzyme, leading to inhibition. nih.gov

Interaction with Specific Cellular Processes and Biochemical Signaling Pathways

The biological activities of imidazole derivatives extend to their interaction with and modulation of various cellular processes and signaling pathways. researchgate.net Their structural features allow them to interfere with fundamental cellular functions, from DNA replication to membrane integrity and intercellular communication. mdpi.comnih.gov

In the context of antimicrobial activity, imidazole derivatives are known to disrupt critical cellular processes in fungi. A primary mechanism is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is the main sterol in fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to cell necrosis. This inhibition can also affect the synthesis of other lipids like triglycerides and phospholipids. nih.gov

In cancer research, imidazole-containing compounds have been shown to interfere with key cellular processes to induce cytotoxicity. nih.gov Some derivatives can inhibit cancer cell proliferation by targeting enzymes involved in DNA replication and repair, ultimately inducing programmed cell death (apoptosis). mdpi.com Other studies have revealed that novel imidazoles can cause cellular toxicity by impairing the cell's redox balance, reducing mitochondrial membrane potential, and modulating the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein in cellular response to low oxygen. nih.gov

Furthermore, imidazole derivatives can act as modulators of biochemical signaling pathways in the nervous system. Certain arylpiperazine-substituted imidazole derivatives have been designed and synthesized to act as serotonin (B10506) receptor modulators. nih.gov By binding to specific serotonin receptors, such as 5-HT₇, these compounds can influence serotonergic signaling pathways, which are critical in the regulation of mood and are a key target in the treatment of depression. nih.govresearchgate.net

Table 3: Cellular and Signaling Pathway Interactions of Imidazole Derivatives

Cellular Process/Signaling PathwayEffect of Imidazole DerivativesExample Target/Organism
Fungal Membrane BiosynthesisInhibition of ergosterol synthesis, leading to compromised membrane integrity and cell death.Fungi (e.g., Candida albicans)
Cellular Proliferation and SurvivalInterference with DNA replication and repair; induction of apoptosis.Cancer Cells
Cellular Stress ResponseImpairment of redox balance, mitochondrial function, and modulation of HIF-1α expression.Protozoans, Eukaryotic Cells
Neurological SignalingModulation of serotonin receptors (e.g., 5-HT₇), affecting serotonergic pathways.Central Nervous System

Derivatization Strategies for Analytical and Research Applications of 2 Amino 1h Imidazole 4 Sulfonic Acid

Chemical Derivatization for Enhanced Detection in Analytical Techniques

For quantitative and qualitative analysis, particularly at low concentrations, direct detection of 2-amino-1H-imidazole-4-sulfonic acid can be challenging due to its lack of a strong native chromophore or fluorophore. Chemical derivatization overcomes this limitation by introducing a tag onto the molecule, thereby significantly improving its sensitivity and selectivity in analytical methods like high-performance liquid chromatography (HPLC).

The primary amino group of this compound is a prime target for derivatization with reagents that contain chromophoric or fluorophoric groups. This pre-column derivatization is a common strategy in HPLC to enable sensitive detection using UV-Visible or fluorescence detectors. The choice of reagent depends on the desired sensitivity, the stability of the derivative, and the analytical instrumentation available.

A variety of amine-reactive fluorescent probes are used to modify peptides, proteins, and other biomolecules, and these can be adapted for this compound. Commonly used classes of amine-reactive reagents include succinimidyl esters, isothiocyanates, and sulfonyl chlorides.

Commonly Used Derivatization Reagents for Amino Groups:

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amino groups under alkaline conditions to form highly fluorescent sulfonamide derivatives. The resulting derivatives are stable and can be detected with high sensitivity.

9-Fluorenylmethylchloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amino acids to form stable derivatives that can be detected by either UV absorbance or fluorescence. The reaction is rapid, though the hydrolysis of the reagent can sometimes cause interference.

4-Fluoro-7-nitrobenzofurazan (NBD-F) and 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): These reagents are highly sensitive for the determination of amino acids. They react with the amino group under mild, alkaline conditions to produce intensely fluorescent and colored products, respectively.

Ortho-phthalaldehyde (OPA): OPA reacts rapidly with primary amino groups in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is widely used for the automated pre-column derivatization of amino acids.

The derivatization reaction of this compound with these reagents would proceed via nucleophilic attack of the exocyclic amino group on the electrophilic center of the labeling reagent. The presence of the sulfonic acid group imparts high polarity to the molecule, which must be considered when developing chromatographic separation methods for the resulting derivatives.

Table 1: Potential Chromophoric and Fluorophoric Derivatization Reagents for this compound

Reagent Abbreviation Reactive Group Detection Method Key Characteristics
Dansyl Chloride DNS-Cl Sulfonyl Chloride Fluorescence Forms stable, highly fluorescent derivatives.
9-Fluorenylmethylchloroformate FMOC-Cl Chloroformate Fluorescence, UV Reacts with primary and secondary amines; stable derivatives.
4-Fluoro-7-nitrobenzofurazan NBD-F Activated Fluoride Fluorescence Highly sensitive; mild reaction conditions.
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole NBD-Cl Activated Chloride Fluorescence, Colorimetric Forms colored and fluorescent products.
Ortho-phthalaldehyde OPA Aldehyde Fluorescence Rapid reaction with primary amines in the presence of a thiol.
2,4-Dinitrofluorobenzene DNFB Activated Fluoride UV-Visible Known as Sanger's reagent; forms stable derivatives.

While mass spectrometry (MS) is a powerful analytical tool, the detection of small, polar molecules like this compound can sometimes be improved by derivatization. Derivatization can enhance ionization efficiency, improve chromatographic retention and separation on reverse-phase columns, and induce predictable fragmentation patterns for structural confirmation.

Strategies for improving MS detection often involve introducing a permanently charged group or a readily ionizable moiety. For molecules with amino groups, derivatization can also shift the mass of the analyte to a region of the spectrum with less background noise.

Potential Derivatization Reagents for Enhanced MS Detection:

Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate ((R)-CIMa-OSu): This novel reagent has been successfully used for the quantification of imidazole (B134444) dipeptides and taurine (B1682933) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It reacts with the amino group and provides a derivative with favorable chromatographic and mass spectrometric properties.

Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds, and the resulting derivatives often exhibit a characteristic neutral loss of an ethanol molecule upon collision-induced dissociation (CID). This predictable fragmentation is advantageous for targeted analysis using neutral loss scanning modes in tandem mass spectrometry.

The derivatization of this compound with such reagents would likely proceed at the amino group, leading to a derivative with increased molecular weight and potentially improved ionization in the MS source. The sulfonic acid group may remain as a charged site, which could also be exploited in the MS analysis.

Table 2: Potential Derivatization Strategies for Enhanced Mass Spectrometric Detection

Reagent/Strategy Target Functional Group Principle of Enhancement Potential Application
(R)-CIMa-OSu Primary Amino Group Improved chromatographic retention and provides a fragmentable tag for MS/MS. Quantitative analysis by LC-MS/MS.
Diethyl ethoxymethylenemalonate (DEEMM) Primary Amino Group Induces a predictable neutral loss fragmentation for targeted MS analysis. Targeted screening and identification of amino compounds.
Alkylation of Sulfonic Acid Sulfonic Acid Group Can reduce polarity and improve reverse-phase chromatographic retention. Analysis of complex mixtures where high polarity is a challenge.

Functionalization for Bioconjugation and Molecular Probe Development

The functional groups of this compound make it a candidate for incorporation into larger molecular structures, such as bioconjugates and molecular probes. Functionalization strategies can be designed to link this molecule to proteins, nucleic acids, or other biomolecules, or to incorporate it into fluorescent probes for detecting specific analytes.

The primary amino group is the most common site for functionalization. It can be reacted with a variety of bifunctional crosslinkers that contain an amine-reactive group (such as an N-hydroxysuccinimide ester or an isothiocyanate) at one end and another reactive group at the other end, which can then be used to attach to a target molecule.

Furthermore, the imidazole ring itself can be a target for functionalization. The nitrogen atoms in the imidazole ring can act as ligands for metal ions, suggesting that this compound could be used in the design of metal-chelating probes or conjugates. The synthesis of functionalized imidazoles is an active area of research, with various methods available for introducing substituents at different positions on the imidazole ring.

For the development of molecular probes, the imidazole scaffold could be incorporated into larger fluorophore structures. For instance, functionalized nitrobenzothiadiazoles have been developed as embedded fluorescent probes within peptides, indicating the utility of heterocyclic structures in probe design. The combination of the imidazole ring, a primary amino group for conjugation, and a sulfonic acid group for modulating solubility could make this compound a versatile building block in this field.

Catalytic Applications of Imidazole Sulfonic Acids in Organic Synthesis

Imidazolium (B1220033) Sulfonates as Advanced Catalytic Systems

Imidazolium sulfonates, a class of Brønsted acidic ionic liquids (BAILs), have emerged as highly effective and versatile catalysts in organic synthesis. researchgate.netmdpi.com Their catalytic activity stems from the presence of a sulfonic acid group (-SO3H) attached to the imidazolium core, which provides strong Brønsted acidity. researchgate.net This acidity is comparable to or even greater than that of conventional mineral acids like sulfuric acid, but with the added advantages of being non-oxidizing and having non-nucleophilic conjugate bases, which helps to avoid unwanted side reactions. researchgate.net

Research has demonstrated that both the imidazolium core and the sulfonate anion can be actively involved in the catalytic cycle. The imidazolium part can act as a hydrogen bond donor, while the sulfonate group acts as a hydrogen bond acceptor, facilitating the activation of substrates and stabilization of transition states. beilstein-journals.orgnih.gov This dual functionality makes them highly efficient for a variety of chemical transformations.

Table 1: Comparison of Acidity in Different Imidazole-Based Catalysts

Catalyst Type Key Structural Feature Relative Acidity Reference
Carboxy-imidazole -COOH group Moderate researchgate.net
Sulfo-imidazole -SO3H group Strong researchgate.net

This table is generated based on comparative statements in the cited literature and illustrates general acidity trends.

Application in Multicomponent Reactions for Organic Transformations

These catalysts have been successfully employed in the synthesis of a wide array of heterocyclic compounds. For example, they have been used to catalyze the synthesis of biologically active 2-amino-4H-chromenes and various quinoline (B57606) derivatives. researchgate.netbeilstein-journals.org In the synthesis of chromenes, studies have shown that imidazolium sulfonate catalysts facilitate the reaction by activating the reactants through hydrogen bonding. beilstein-journals.orgnih.gov

The efficiency of these catalysts in MCRs is often superior to traditional solid acid catalysts. mdpi.com Their homogeneous nature in certain solvent systems allows for high accessibility of the catalytic sites, leading to faster reaction rates and higher yields under mild conditions. scielo.br Furthermore, their negligible solubility in many organic solvents can render them as heterogeneous catalysts, simplifying their separation from the reaction mixture and enabling their reuse. researchgate.net

Table 2: Examples of Multicomponent Reactions Catalyzed by Imidazole (B134444) Sulfonic Acids

Reaction Type Product Synthesized Catalyst Type Key Advantage Reference(s)
Friedländer Annulation Quinolines 1,3-bis(sulfomethyl)imidazoliumate High activity, Metal-free researchgate.net
Chromene Synthesis 2-Amino-4H-chromenes Imidazolium sulfonates Environmental-friendly, Mechanistic clarity beilstein-journals.orgnih.gov

This is an interactive table based on data from the provided search results.

Green Chemistry Catalysis with Sulfonated Imidazoles

The use of sulfonated imidazoles as catalysts is a significant advancement in the field of green chemistry. nih.gov Their properties, such as low volatility, high thermal stability, and recyclability, address several key principles of sustainable chemistry. mdpi.commdpi.com These catalysts often allow reactions to be conducted under solvent-free conditions or in environmentally benign solvents, which significantly reduces the generation of hazardous waste. researchgate.net

A major advantage of many imidazole-based sulfonic acid catalysts is their potential for recovery and reuse without a significant loss of catalytic activity. mdpi.com For instance, catalysts like 1,3-bis(sulfomethyl)imidazoliumate (bsmim) have shown high robustness and can be easily separated from the reaction products for subsequent runs. researchgate.net Similarly, ionic liquids based on imidazolium sulfonates can be recovered and reused, although factors like cost and the environmental impact of their synthesis need to be considered for industrial applications. mdpi.com

The development of heterogeneous catalysts by immobilizing sulfonic acid groups onto solid supports is another green approach. This strategy combines the high activity of the sulfonic acid function with the practical advantages of a solid catalyst, such as easy separation and minimal contamination of the product. scispace.com These solid-supported catalysts are being explored for a wide range of organic transformations, contributing to the development of more sustainable synthetic processes. scispace.com

Future Research Directions and Emerging Perspectives for 2 Amino 1h Imidazole 4 Sulfonic Acid

Exploration of Novel Synthetic Routes for Enhanced Yield and Selectivity

Currently, detailed and optimized synthetic methodologies specifically for 2-amino-1H-imidazole-4-sulfonic acid are not well-documented in publicly available literature. Future research should prioritize the development of efficient and scalable synthetic strategies. Key areas of exploration could include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as deep eutectic solvents, and catalyst-free conditions could lead to more sustainable and cost-effective production methods. mdpi.com

Regioselective Synthesis: Gaining precise control over the regioselectivity of the sulfonation and amination of the imidazole (B134444) ring is crucial. Future studies should focus on methodologies that ensure the desired substitution pattern, thereby maximizing the yield of this compound and minimizing the formation of isomers.

A comparative analysis of potential synthetic starting materials and reaction conditions is necessary to establish the most effective routes.

Starting MaterialPotential Reaction TypeKey Parameters to OptimizeExpected Advantages
ImidazoleDirect Sulfonation and AminationTemperature, Catalyst, Reagent RatiosDirect route, potentially fewer steps
2-AminoimidazoleSulfonationSulfonating agent, solvent, reaction timeSelective functionalization of a pre-formed ring
Imidazole-4-sulfonic acidAminationAminating agent, pressure, temperatureBuilding upon a functionalized core

Application of Advanced Computational Modeling for Deeper Mechanistic and Predictive Insights

In the absence of extensive experimental data, computational modeling presents a powerful tool for predicting the properties and behavior of this compound. Future computational studies could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict molecular geometry, electronic structure, and reactivity. researchgate.net These calculations can provide insights into the compound's stability, spectral properties, and potential reaction mechanisms.

Molecular Docking Simulations: To explore potential biological activities, molecular docking studies can be performed to predict the binding affinity and interaction of this compound with various biological targets, such as enzymes and receptors. nih.gov

Predictive Modeling of Physicochemical Properties: Computational tools can estimate key properties like solubility, pKa, and lipophilicity, which are crucial for understanding its potential behavior in biological systems and for designing future experiments.

Computational MethodProperty to be InvestigatedPotential Insights
Density Functional Theory (DFT)Molecular geometry, electronic distribution, reaction energeticsUnderstanding of stability, reactivity, and spectroscopic signatures
Molecular Dynamics (MD) SimulationsConformational changes, interactions with solvent moleculesInsights into dynamic behavior and solvation properties
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity based on chemical structureGuidance for prioritizing experimental screening efforts

Identification and Characterization of Undiscovered Biochemical Roles

The biochemical functions of this compound are currently unknown. A significant area for future research will be to investigate its potential roles in biological systems. This could involve:

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those with active sites that could accommodate a sulfonic acid-containing imidazole structure, may reveal inhibitory activity.

Antimicrobial and Biofilm Inhibition Studies: Given that some imidazole derivatives exhibit antimicrobial properties, evaluating the efficacy of this compound against various bacterial and fungal strains is a logical step. nih.gov

Cellular Assays: Investigating the effects of the compound on different cell lines could uncover potential cytotoxic, anti-proliferative, or other cellular activities.

Innovation in High-Throughput Analytical and Characterization Methodologies

To support the anticipated research in synthesis and biochemical roles, the development of robust and efficient analytical methods for the detection and quantification of this compound is essential. Future efforts in this area should include:

High-Performance Liquid Chromatography (HPLC): The development of specific HPLC methods, potentially coupled with mass spectrometry (LC-MS), would enable the separation, identification, and quantification of the compound in complex mixtures. bldpharm.com

Spectroscopic Techniques: Detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and UV-Visible spectroscopy will be crucial for confirming the structure and purity of synthesized samples.

High-Throughput Screening (HTS) Assays: As research progresses, adapting existing HTS platforms to screen for the biological activities of this compound and its derivatives will accelerate the pace of discovery.

Analytical TechniquePurposeKey Parameters for Method Development
HPLC-MSSeparation, identification, and quantificationColumn chemistry, mobile phase composition, mass spectrometer settings
NMR SpectroscopyStructural elucidation and purity assessmentSolvent selection, acquisition parameters
FT-IR SpectroscopyIdentification of functional groupsSample preparation

Q & A

Q. How can researchers optimize the synthesis of 2-amino-1H-imidazole-4-sulfonic acid to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For sulfonic acid derivatives, oxidation of sulfonamide precursors using hydrogen peroxide under acidic catalysis is a common strategy . Temperature should be maintained between 0–5°C during sulfonation to minimize side reactions, and pH adjustments (e.g., using NaOH) are critical to stabilize intermediates . Purification via recrystallization in ethanol/water mixtures improves purity, while monitoring by TLC (silica gel, chloroform:methanol 9:1) ensures reaction progression .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR (DMSO-d6) to confirm the imidazole ring protons (δ 7.2–8.1 ppm) and sulfonic acid group (broad peak at δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 178.03 for C3_3H5_5N3_3O3_3S) .
  • Infrared (IR) Spectroscopy : Identify sulfonic acid S=O stretches (~1350 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • HPLC : Reverse-phase C18 columns with a mobile phase of 0.1% TFA in water/acetonitrile (95:5) resolve impurities .

Q. What are the key considerations for ensuring the stability of this compound in experimental settings?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
  • Buffering : Use phosphate-buffered saline (pH 7.4) for aqueous solutions, avoiding strongly acidic/basic conditions that may cleave the sulfonic acid group .
  • Handling : Employ inert atmospheres (N2_2) during reactions to suppress oxidative side reactions .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring and sulfonic acid group .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .
  • Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing reaction databases for analogous sulfonic acid derivatives .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC50_{50} assays across a wider concentration range (e.g., 1 nM–100 µM) to clarify potency variations .
  • Structural Confirmation : Use X-ray crystallography (via SHELX refinement) to verify if discrepancies arise from polymorphism or incorrect stereochemistry .
  • Meta-Analysis : Cross-reference datasets from PubChem, ChEMBL, and EPA DSSTox to identify outliers or assay-specific artifacts .

Q. What advanced techniques are recommended for determining the crystal structure of this compound complexes?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (SCXRD) : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Refine with SHELXL, focusing on anisotropic displacement parameters for the sulfonic acid group .
  • Powder XRD : Pair Rietveld refinement with SCXRD data to confirm phase purity in bulk samples .
  • Electron Density Maps : Analyze Hirshfeld surfaces to quantify hydrogen-bonding interactions between sulfonic acid and co-crystallized solvents .

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